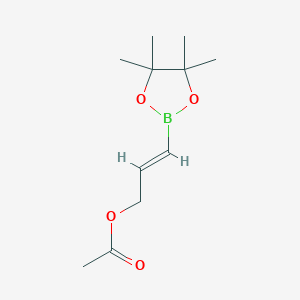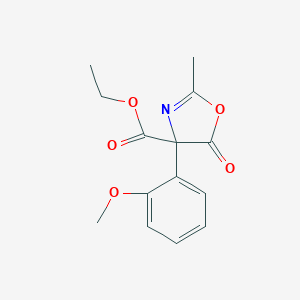![molecular formula C10H9N3 B061244 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine CAS No. 180416-34-6](/img/structure/B61244.png)
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine, also known as DPP, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is not fully understood, but it is believed to be related to its ability to interact with DNA and proteins. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been reported to interact with the microtubule network, which is involved in cell division.
Biochemical and Physiological Effects:
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to have several biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been shown to induce DNA damage by inhibiting the activity of topoisomerase II, leading to the accumulation of DNA double-strand breaks. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been shown to induce apoptosis, which is a programmed cell death process that is important for the removal of damaged cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in lab experiments is its unique structure, which allows for the synthesis of complex molecules. 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has also been reported to have good solubility in organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine in lab experiments is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine, including the development of new synthetic methods, the exploration of its potential applications in material science, and the investigation of its mechanism of action. One potential direction for the study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is the development of new synthetic methods that allow for the synthesis of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine derivatives with improved properties. Another potential direction is the exploration of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine's potential applications in material science, such as its use as a fluorescent dye or a sensitizer in solar cells. Finally, the investigation of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine's mechanism of action is an important area of research that could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine is a heterocyclic compound with a unique structure that has attracted the attention of researchers in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine have been discussed in this paper. The study of 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has the potential to lead to the development of new drugs and materials with improved properties, making it an important area of research.
Applications De Recherche Scientifique
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been reported to have anticancer, antimicrobial, and antiviral activities. In organic synthesis, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been used as a building block for the synthesis of complex molecules. In material science, 5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine has been used as a fluorescent dye and a sensitizer in solar cells.
Propriétés
Numéro CAS |
180416-34-6 |
|---|---|
Nom du produit |
5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine |
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene |
InChI |
InChI=1S/C10H9N3/c1-4-9-10(11-5-1)13-6-2-3-8(13)7-12-9/h1-6,12H,7H2 |
Clé InChI |
GHCATZPIRFXKIS-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CN2C3=C(N1)C=CC=N3 |
SMILES canonique |
C1C2=CC=CN2C3=C(N1)C=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)


![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)